molecular formula C22H27NO3 B4955603 ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate

ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate

Cat. No. B4955603
M. Wt: 353.5 g/mol
InChI Key: VZHCXTFKWFNLJE-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate is a chemical compound that has been used in various scientific research studies. It is a piperidine derivative that has shown potential in the field of medicinal chemistry. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate is not fully understood. However, it has been suggested that the compound acts on different molecular targets in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to modulate the activity of different neurotransmitter systems, including the serotonin and dopamine systems.
Biochemical and Physiological Effects:
Ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate has been shown to have different biochemical and physiological effects. It has been demonstrated to have anti-inflammatory and analgesic effects in different animal models. The compound has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. In addition, the compound has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

Ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has shown potential as a therapeutic agent for the treatment of various diseases. However, there are also limitations to its use in lab experiments. The compound has not been extensively studied in humans, and its safety profile is not well understood. In addition, the compound may have limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the study of ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate. One direction is to further investigate its mechanism of action and molecular targets. This will provide a better understanding of the compound's biochemical and physiological effects. Another direction is to study the safety and toxicity profile of the compound in humans. This will provide valuable information for the development of potential therapeutic agents. Finally, future studies could investigate the potential of the compound as a treatment for specific diseases, such as cancer and neurological disorders.
Conclusion:
In conclusion, ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate is a chemical compound that has shown potential in the field of medicinal chemistry. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. Ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, and it has also been investigated for its potential in the treatment of neurological disorders and as an antidepressant. While the compound has several advantages for lab experiments, there are also limitations to its use, and further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

Ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate can be synthesized using different methods. One of the commonly used methods involves the reaction of 3-(benzyloxy)benzaldehyde with piperidine and ethyl chloroformate in the presence of a base. The reaction leads to the formation of the desired compound. Other methods include the use of different starting materials and reaction conditions.

Scientific Research Applications

Ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate has been used in various scientific research studies. It has shown potential as a therapeutic agent for the treatment of different diseases. The compound has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential in the treatment of neurological disorders and as an antidepressant.

properties

IUPAC Name

ethyl 1-[(3-phenylmethoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-2-25-22(24)20-11-13-23(14-12-20)16-19-9-6-10-21(15-19)26-17-18-7-4-3-5-8-18/h3-10,15,20H,2,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHCXTFKWFNLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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